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molecular formula C12H15N B017840 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine CAS No. 63089-56-5

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Cat. No. B017840
M. Wt: 173.25 g/mol
InChI Key: WVCORPDIFAZDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06461822B2

Procedure details

To a solution of 1.77 g (0.01 mole) of 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine IX (Vejdelek et al. Coll. Czech Chem. Comm. 42: 3094 (1977) and 1.11 g (0.011 mole) of triethylamine in 25 mL of tetrahydrofuran was added 5.7 mL (0.011 mole) of a 1.93 M solution of phosgene in toluene. The reaction was stirred at room temperature for 15 min and at 70° C. for 15 min. The solvents were evaporated in vacuo. The residue was dissolved in hexane and purified on a plug of silica gel eluting with 10% CH2Cl2/hexane to give 1.79 g of non-labeled X (90%); mp 40-41° C. TLC:Hex/CH2Cl2::2/1 single-spot material Rƒ 0.70.1H-NMR (300 MHz CDCl3) δ: (2.13, t, 4H), (2.85, m, 8H), (6.93, s, 1H).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:12]2[C:4](=[C:5]([NH2:13])[C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C.[C:21](Cl)(Cl)=[O:22].C(Cl)Cl>O1CCCC1.C1(C)C=CC=CC=1>[N:13]([C:5]1[C:4]2[CH2:3][CH2:2][CH2:1][C:12]=2[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)=[C:21]=[O:22]

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
C1CCC2=C(C=3CCCC3C=C12)N
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 15 min and at 70° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hexane
CUSTOM
Type
CUSTOM
Details
purified on a plug of silica gel eluting with 10% CH2Cl2/hexane
CUSTOM
Type
CUSTOM
Details
to give 1.79 g of non-labeled X (90%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N(=C=O)C1=C2CCCC2=CC=2CCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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